molecular formula C21H22N4O8S B11082713 Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11082713
M. Wt: 490.5 g/mol
InChI Key: NDSWRWIPHQUEAF-UHFFFAOYSA-N
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Description

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a dinitrobenzamido group, and a cyclopentylcarbamoyl moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the methyl, carboxylate, and dinitrobenzamido groups. The final step involves the addition of the cyclopentylcarbamoyl group under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce other functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The dinitrobenzamido group, in particular, is known for its ability to interact with nucleophiles, making it a key player in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-ETHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the dinitrobenzamido and cyclopentylcarbamoyl groups provides a distinct reactivity profile compared to similar compounds.

Properties

Molecular Formula

C21H22N4O8S

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 5-(cyclopentylcarbamoyl)-2-[(3,5-dinitrobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H22N4O8S/c1-3-33-21(28)16-11(2)17(19(27)22-13-6-4-5-7-13)34-20(16)23-18(26)12-8-14(24(29)30)10-15(9-12)25(31)32/h8-10,13H,3-7H2,1-2H3,(H,22,27)(H,23,26)

InChI Key

NDSWRWIPHQUEAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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